N-(5-acetyl-4-methylthiazol-2-yl)-4-(1,3-dioxoisoindolin-2-yl)benzamide
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Description
N-(5-acetyl-4-methylthiazol-2-yl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is a useful research compound. Its molecular formula is C21H15N3O4S and its molecular weight is 405.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of derivatives related to "N-(5-acetyl-4-methylthiazol-2-yl)-4-(1,3-dioxoisoindolin-2-yl)benzamide" involves various chemical reactions aiming to explore their biological activities. For instance, Patel and Dhameliya (2010) synthesized a series of compounds exhibiting significant antibacterial activities, highlighting their potential as antimicrobial agents (Patel & Dhameliya, 2010). Similarly, Nikalje, Hirani, and Nawle (2015) focused on anti-inflammatory applications, where their synthesized compounds showed promising results in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).
Antiepileptic and Anticancer Activities
The antiepileptic potential of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives was evaluated by Asadollahi et al. (2019), who found that certain compounds significantly increased seizure latency time in mice models, comparing favorably with thalidomide, a known antiepileptic drug (Asadollahi et al., 2019). Gudipati, Anreddy, and Manda (2011) synthesized N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives and evaluated their anticancer and antioxidant activities, finding some compounds showed potent activities against cancer cell lines (Gudipati, Anreddy, & Manda, 2011).
Antiviral and Antimicrobial Applications
In the realm of antiviral research, Devale et al. (2017) designed and synthesized a novel series of N-(2-(2,3-dioxoindolin-1-yl)acetyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors, identifying compounds with higher RT inhibitory activity than the standard rilpivirine (Devale et al., 2017). Mange et al. (2013) synthesized a series of 1,2,4-triazole derivatives and evaluated their antibacterial and antifungal activities, demonstrating significant biological activity in several compounds (Mange, Isloor, Malladi, Isloor, & Fun, 2013).
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c1-11-17(12(2)25)29-21(22-11)23-18(26)13-7-9-14(10-8-13)24-19(27)15-5-3-4-6-16(15)20(24)28/h3-10H,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHXJAGVWPFLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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